Cas no 74478-96-9 (Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate)

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
- AIKWQIDGBPGVEV-UHFFFAOYSA-N
- 2,4-Dibromo-5-imidazolic acid, ethyl ester
- ethyl 2,5-dibromo-1H-imidazole-4-carboxylate
- Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate #
- SCHEMBL16101517
- SCHEMBL22263358
- Ethyl2,4-dibromo-1H-imidazole-5-carboxylate
- F30579
- MFCD29059195
- DB-171071
- 74478-96-9
- CS-0142072
- BS-53164
-
- インチ: 1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10)
- InChIKey: AIKWQIDGBPGVEV-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OCC)N=C(N1)Br
計算された属性
- 精确分子量: 297.87755g/mol
- 同位素质量: 295.87960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55
- XLogP3: 2.7
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A892880-100mg |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 100mg |
$14.0 | 2025-02-26 | |
Ambeed | A892880-5g |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 5g |
$202.0 | 2025-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447002-100mg |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 100mg |
¥40.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ018-1g |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 1g |
1157.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1086319-5g |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 95% | 5g |
$515 | 2023-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ018-200mg |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 200mg |
323.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ018-50mg |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 50mg |
138.0CNY | 2021-07-14 | |
Ambeed | A892880-1g |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate |
74478-96-9 | 97% | 1g |
$51.0 | 2025-02-26 | |
abcr | AB461441-250mg |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, 95%; . |
74478-96-9 | 95% | 250mg |
€89.30 | 2024-04-16 | |
A2B Chem LLC | AI55841-250mg |
Ethyl 2,4-dibromo-1h-imidazole-5-carboxylate |
74478-96-9 | 95% | 250mg |
$12.00 | 2024-04-19 |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylateに関する追加情報
Ethyl 2,4-Dibromo-1H-Imidazole-5-Carboxylate: A Comprehensive Overview
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate (CAS No. 74478-96-9) is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The imidazole moiety is further substituted with two bromine atoms at positions 2 and 4, and a carboxylic acid ester group at position 5. The ethyl group attached to the carboxylic acid moiety adds to the compound's functionality and reactivity.
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has garnered attention due to its unique chemical properties and potential applications in various fields. Recent studies have highlighted its role in medicinal chemistry, where it serves as a valuable intermediate in the synthesis of bioactive compounds. The bromine substituents on the imidazole ring contribute to its high reactivity, making it a versatile building block for constructing complex molecular architectures.
The synthesis of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the imidazole ring. This is followed by bromination at specific positions to introduce the bromine substituents. The final step involves esterification to attach the ethyl group to the carboxylic acid moiety. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product.
One of the most promising applications of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate lies in its use as an intermediate in drug discovery. Researchers have utilized this compound to synthesize various bioactive molecules with potential anti-inflammatory, antitumor, and antimicrobial activities. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes involved in inflammatory pathways.
In addition to its role in medicinal chemistry, Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has also found applications in materials science. Its ability to form coordination complexes with metal ions has made it a valuable component in the development of new materials with unique electronic and magnetic properties. These materials hold potential for use in advanced electronic devices and sensors.
The stability and reactivity of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate are influenced by its molecular structure. The imidazole ring provides aromatic stability, while the bromine substituents introduce electron-withdrawing effects that enhance the compound's electrophilic character. This makes it highly reactive towards nucleophilic attacks, facilitating its use in various organic transformations.
Recent advancements in green chemistry have also explored the use of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate as an eco-friendly reagent in organic synthesis. By employing sustainable methods such as microwave-assisted synthesis and catalytic systems, researchers have been able to optimize reaction conditions and minimize waste generation.
In conclusion, Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate (CAS No. 74478-96-9) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing scientific innovation.
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